molecular formula C₁₄H₁₄D₄O₄ B1153652 Mono(3-Methyl-2-pentyl) Phthalate-d4

Mono(3-Methyl-2-pentyl) Phthalate-d4

Cat. No.: B1153652
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characteristics

This compound is a monoester phthalate compound with selective deuterium substitution at the 3,4,5,6 positions of the benzene ring. Its molecular formula is C₁₄D₄H₁₄O₄ , and it has a molecular weight of 254.315 g/mol . The compound features a branched alkyl chain (3-methyl-2-pentyl) esterified to the phthalic acid backbone, which enhances its lipophilicity and stability in organic solvents.

Structural Attributes

  • Deuterium Labeling : Four deuterium atoms replace hydrogens on the aromatic ring, minimizing isotopic interference in analytical assays.
  • Ester Group Configuration : The 3-methyl-2-pentyl group introduces steric hindrance, influencing hydrolysis rates and metabolic pathways.
Property Value
Molecular Formula C₁₄D₄H₁₄O₄
Molecular Weight 254.315 g/mol
Deuterium Substitution 3,4,5,6 positions
Solubility Low in water, high in organic solvents

The compound’s synthetic route typically involves acid-catalyzed esterification of deuterated phthalic anhydride with 3-methyl-2-pentanol, followed by purification via chromatography.

Role as a Deuterated Phthalate Metabolite in Research

This compound is indispensable in toxicokinetic and biomonitoring studies. As a stable isotope-labeled internal standard, it corrects for matrix effects and ionization efficiency variations in liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, in human urine analysis, it enables precise quantification of monophthalates at concentrations as low as 0.1 ng/mL .

Key Applications

  • Metabolite Tracking : Deuterated phthalates like this compound are administered in tracer studies to elucidate metabolic pathways. For instance, oxidative metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) can be traced back to parent compounds like di(2-ethylhexyl) phthalate (DEHP).
  • Quality Control : Regulatory frameworks, such as China’s GB 5009.271-2016 , mandate the use of deuterated internal standards to validate phthalate detection in food and water samples.

Significance in Environmental and Toxicological Studies

Phthalates are pervasive environmental contaminants due to their use in plastics, and this compound facilitates their detection in complex matrices. A 2019 study detected mono(3-methyl-2-pentyl) phthalate in 36.3% of drinking water samples across China, with concentrations up to 103 ng/L . Deuterated analogs improve method accuracy by compensating for analyte loss during sample preparation.

Environmental Monitoring Workflow

  • Sample Extraction : Solid-phase extraction concentrates phthalates from water or soil.
  • Derivatization : Enhances volatility for gas chromatography–mass spectrometry (GC-MS).
  • Quantification : Deuterated internal standards normalize signal responses across batches.

In toxicology, this compound helps correlate external exposure doses with urinary metabolite levels. For example, a linear relationship ($$R^2 > 0.85$$) was observed between inhaled DEHP and urinary Mono(3-Methyl-2-pentyl) Phthalate in occupational studies. Such data inform regulatory thresholds for phthalates in consumer products.

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

3-Methyl-2-pentyl Alcohol Phthalate-d4;  1,2-Benzenedicarboxylic Acid Mono(3-Methyl-2-pentyl) Ester-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Deuterated mono-phthalates share a common aromatic core but differ in alkyl chain structure and deuterium substitution patterns. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Deuterium Position Key Applications
Mono(3-Methyl-2-pentyl) Phthalate-d4 C₁₃H₁₄D₄O₄ (inferred) ~284.3 g/mol Not explicitly listed Aromatic ring (positions 3,4,5,6) Internal standard for phthalate metabolite quantification
Diethyl Phthalate-d4 C₁₂H₁₄D₄O₄ 254.3 g/mol N/A Aromatic ring GC/MS internal standard
Mono(4-carboxybutyl) Phthalate-d4 C₁₃H₁₀D₄O₆ 270.27 g/mol 1794737-39-5 Aromatic ring Metabolite analysis in biological samples
rac Mono(ethylhexyl) Phthalate-d4 C₁₅H₂₀D₄O₄ 308.4 g/mol 1276197-22-8 Aromatic ring Environmental pollutant tracking

Key Observations :

  • Branching vs. Linearity: The 3-methyl-2-pentyl group introduces branching, increasing hydrophobicity compared to linear chains (e.g., mono-n-butyl phthalate-d4). This affects chromatographic retention times and solubility .
  • Deuterium Labeling: All compounds feature deuterium on the aromatic ring, ensuring minimal isotopic interference in quantification. Non-deuterated analogs (e.g., mono(3-methyl-2-pentyl) phthalate) lack this specificity, complicating trace analysis .

Analytical Performance

  • Chromatographic Behavior : Branched chains like 3-methyl-2-pentyl increase retention times in GC/MS compared to shorter or linear chains (e.g., diethyl phthalate-d4 elutes earlier at ~520 retention index vs. inferred higher values for the target compound) .
  • Sensitivity: Deuterated analogs improve signal-to-noise ratios by distinguishing target ions (e.g., m/z 153 for phthalates) from background noise in complex matrices like dust or biological fluids .

Metabolic and Environmental Roles

  • Metabolite Specificity: this compound likely originates from diester precursors (e.g., di(3-methyl-2-pentyl) phthalate). Its detection in urine or serum reflects exposure to parent plasticizers, similar to mono-ethylhexyl phthalate (MEHP) .
  • Degradation Pathways: Deuterium labeling aids in tracking biodegradation products. For example, carboxy-containing metabolites (e.g., Mono(4-carboxybutyl) Phthalate-d4) indicate oxidative metabolism, while branched chains may resist microbial breakdown .

Stability and Handling

  • Storage: Like other deuterated phthalates, this compound requires storage at -20°C in acetonitrile or methanol to prevent degradation. No significant degradation is observed under these conditions .
  • Purity : Commercial standards typically exceed 95% purity (HPLC), ensuring reliable quantification. Custom synthesis (e.g., made-to-order compounds) may require additional validation .

Research and Regulatory Considerations

  • Environmental Monitoring : Deuterated phthalates are critical for quantifying low-level environmental contamination. For instance, di-n-octyl phthalate-d4 is used to assess leaching from PVC materials, while branched analogs like the target compound may indicate specialized industrial sources .
  • Regulatory Restrictions : Some deuterated phthalates are classified as controlled products due to their use in hazardous substance tracking, necessitating permits for transport and handling .

Preparation Methods

Direct Esterification Using o-Xylene-D10

The most efficient method involves a two-step process starting with o-xylene-D10. First, oxidation with potassium permanganate in isobutanol and water yields phthalic acid-d4 (C8D4H2O4) with 90.5% efficiency. Subsequent esterification with 3-methyl-2-pentanol employs N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving >95% yield (Figure 1). This route avoids isotopic dilution, as the deuterium atoms are incorporated into the aromatic ring early in the synthesis.

Reaction Scheme:

  • Oxidation:
    o-Xylene-D10+KMnO4Phthalic acid-D4+MnO2+H2O\text{o-Xylene-D}_{10} + \text{KMnO}_4 \rightarrow \text{Phthalic acid-D}_4 + \text{MnO}_2 + \text{H}_2\text{O}

  • Esterification:
    Phthalic acid-D4+23-Methyl-2-pentanolEDCI/DMAPMono(3-methyl-2-pentyl) phthalate-D4+2H2O\text{Phthalic acid-D}_4 + 2 \, \text{3-Methyl-2-pentanol} \xrightarrow{\text{EDCI/DMAP}} \text{Mono(3-methyl-2-pentyl) phthalate-D}_4 + 2 \, \text{H}_2\text{O}

Isotopic Exchange via Platinum Catalysis

An alternative method involves deuterium exchange on pre-synthesized phthalate esters using platinum catalysts in deuterium oxide (D2O). However, this approach suffers from lower isotopic enrichment (42%) and prolonged reaction times due to incomplete exchange at non-labile positions. Additionally, deuterium scrambling during storage or analysis can compromise accuracy, making this method less reliable for quantitative applications.

Catalysts and Reaction Conditions

The choice of catalysts profoundly impacts esterification efficiency and isotopic stability.

EDCI/DMAP System

EDCI activates the carboxylic acid group of phthalic acid-d4, while DMAP acts as a nucleophilic catalyst, accelerating the formation of the ester bond. This system operates at room temperature, completing reactions within 1 hour and minimizing side reactions such as transesterification.

Acid Catalysts

Traditional methods using sulfuric acid or p-toluenesulfonic acid are less effective for deuterated phthalates due to proton-deuterium exchange, which reduces isotopic purity. For example, sulfuric acid catalyzes back-exchange with protium in solvents, lowering the deuterium content by up to 15%.

Analytical Characterization

Post-synthesis validation ensures chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection confirms chemical purity >99%, with retention times matching non-deuterated analogs. Deviations >0.1 minutes indicate impurities or incomplete esterification.

Mass Spectrometry (MS)

MS quantifies isotopic enrichment by comparing the M+4 peak (m/z 258.31 for this compound) to the M+0 peak. Optimal enrichments exceed 99.5%, as achieved via the o-xylene-D10 route. Lower enrichments (<95%) suggest contamination or deuterium loss during synthesis.

Challenges in Deuterated Phthalate Synthesis

Deuterium Scrambling

Deuterium at exchangeable positions (e.g., hydroxyl or carboxyl groups) can undergo protium-deuterium exchange during storage or analysis, leading to signal loss in MS. Positioning deuterium on the aromatic ring (as in phthalic acid-d4) mitigates this risk.

Chromatographic Retention Shifts

Deuterated phthalates exhibit earlier elution in reversed-phase LC compared to non-deuterated analogs due to reduced hydrophobicity. For example, this compound elutes 0.3 minutes earlier than its protiated form, necessitating careful method development to avoid co-elution with matrix interferents.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for the two primary synthesis routes:

Parametero-Xylene-D10 RoutePlatinum-Catalyzed Exchange
Starting Materialo-Xylene-D10Non-deuterated phthalate ester
Isotopic Enrichment99.5%42–75%
Reaction Time3.5 hours24–72 hours
Yield87.4%51%
Deuterium StabilityHigh (aromatic D)Low (labile D)

Applications in Analytical Chemistry

This compound serves as an internal standard in IDMS for quantifying phthalate metabolites in urine, serum, and environmental samples. Its co-elution with analytes corrects for matrix effects and ionization efficiency variations, improving precision to <5% RSD. Recent advancements in LC-MS/MS have further leveraged its stability to detect phthalates at sub-ppb levels, critical for regulatory compliance monitoring .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Mono(3-Methyl-2-pentyl) Phthalate-d4 in environmental or biological matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC/MS) with deuterated internal standards (IS) to correct for matrix effects and instrument variability. For example, spike samples with IS such as diethyl phthalate-d4 or bis(2-ethylhexyl) phthalate-d4, which have similar physicochemical properties to the target analyte. Optimize chromatographic conditions (e.g., column type, temperature gradient) to resolve co-eluting peaks in complex matrices like polyester textiles or biological fluids .
  • Data Validation : Confirm peak identity using extracted ion monitoring (EIM) for characteristic mass fragments (e.g., m/z 236 for deuterated analogs) and compare retention times with reference standards .

Q. How is this compound utilized as an internal standard in phthalate exposure studies?

  • Role of Deuterium : The deuterated structure minimizes isotopic interference during MS analysis, enabling precise quantification of non-deuterated phthalate metabolites. Prepare IS solutions in acetonitrile or cyclohexane at concentrations matching expected analyte levels (e.g., 4–10 ng/µL) and add to samples prior to extraction to account for recovery efficiency .
  • Application Example : In metabolic studies, use deuterated phthalates to differentiate endogenous metabolites from exogenous contaminants, ensuring accurate pharmacokinetic modeling .

Q. What sample preparation protocols are critical for minimizing degradation of this compound during storage?

  • Storage Conditions : Store stock solutions at −20°C in amber vials to prevent photodegradation and hydrolysis. Weekly preparation of working solutions is recommended, as no degradation was observed under these conditions in acetonitrile-based matrices .
  • Extraction Techniques : For biological samples, employ solid-phase extraction (SPE) with C18 cartridges and elute with methanol:ethyl acetate (1:1) to recover >90% of phthalates while removing lipid interferences .

Advanced Research Questions

Q. How can researchers trace the metabolic pathways of this compound in mammalian systems?

  • Experimental Design : Administer deuterated phthalates in vivo and use LC-MS/MS to identify deuterium-labeled metabolites (e.g., hydroxylated or carboxylated derivatives) in urine or serum. Compare fragmentation patterns with non-deuterated analogs to map metabolic transformations .
  • Data Interpretation : Quantify deuterium retention in metabolites to assess enzymatic hydrolysis rates and tissue-specific bioaccumulation .

Q. What strategies resolve contradictions in phthalate toxicity data involving this compound?

  • Systematic Review Framework : Follow protocols for evaluating study heterogeneity, such as assessing exposure metrics (e.g., dose, duration), population demographics, and analytical method variability. Contact study authors for raw data to re-analyze using standardized statistical models .
  • Confounding Factors : Control for co-exposure to other phthalates or endocrine disruptors using multivariate regression models in epidemiological studies .

Q. How can co-elution challenges in GC/MS analysis of this compound be mitigated?

  • Chromatographic Optimization : Use high-resolution columns (e.g., DB-5MS) with extended temperature ramps to separate structurally similar compounds. For example, resolve 1,3-dichloro-4,6-dinitrobenzene (m/z 236) from phthalates by adjusting retention time windows .
  • Orthogonal Methods : Confirm results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) to validate peak identity in ambiguous cases .

Q. What are the implications of deuterium isotope effects on the stability and reactivity of this compound?

  • Kinetic Studies : Compare hydrolysis rates of deuterated vs. non-deuterated phthalates using in vitro esterase assays. Deuterium substitution at aromatic positions reduces metabolic lability, prolonging half-life in biological systems .
  • Analytical Artifacts : Monitor for deuterium exchange in aqueous matrices, which may alter mass spectral signatures. Use isotopically stable solvents (e.g., deuterated acetonitrile) to minimize artifactual signals .

Key Research Gaps and Recommendations

  • Data Harmonization : Standardize reporting of phthalate concentrations (e.g., geometric vs. arithmetic means) and exposure windows to facilitate cross-study comparisons .
  • Advanced Instrumentation : Develop high-resolution MS libraries for deuterated phthalates to improve identification in non-targeted metabolomics .

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